N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
The compound “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a complex organic molecule. It is related to a class of compounds known as chalcones . Chalcones are known for their wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer properties .
Synthesis Analysis
The synthesis of related compounds involves the Claisen–Schmidt condensation of acetylpyrazole with equimolar quantities of heteroarylaldehydes in ethanol in the presence of sodium hydroxide solution . The structures of the formed products were elucidated based on spectral data analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the Claisen–Schmidt condensation . This reaction is commonly used in organic chemistry for the synthesis of various types of compounds.Scientific Research Applications
Antibacterial Applications
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, such as "N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide", has been explored for their potential use as antibacterial agents. These compounds have shown promising antibacterial activities, highlighting their importance in addressing the growing concern of bacterial resistance to existing antibiotics. This area of research is critical for the development of new therapeutic agents that can effectively combat bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
Antimicrobial Activity
Research into sulfonamide-based hybrid compounds, including "this compound", has shown that these compounds possess a wide variety of biological activities, including significant antimicrobial properties. The hybridization of sulfonamides with different pharmaceutically active heterocyclic moieties leads to enhanced biological activity, making them effective against a broad spectrum of microbial pathogens. This approach is part of a broader strategy to develop more potent and selective antimicrobial agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Antitumor and Anticancer Activity
Several studies have focused on the synthesis and biological evaluation of sulfonamide compounds, including "this compound", for their potential antitumor and anticancer activities. These compounds have been found to exhibit remarkable antitumor activity against various cancer cell lines, including breast cancer cells. The research highlights the potential of these compounds in the development of new anticancer therapies, offering hope for more effective and targeted cancer treatments (Aly, 2009).
Mechanism of Action
Target of Action
Furan derivatives have been known to act on various targets or receptors in the body like mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers .
Mode of Action
Furan derivatives are known to exhibit a wide range of biological activities including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents . The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their wide range of biological applications .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-21-13-9-11(4-5-14(13)26-17(21)22)27(23,24)20-10-12-16(19-7-6-18-12)15-3-2-8-25-15/h2-9,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEPPWVEMMFKIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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